molecular formula C22H13F2N3 B2995996 6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-29-0

6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2995996
CAS No.: 932280-29-0
M. Wt: 357.364
InChI Key: LGGQQNKNWBZHCB-UHFFFAOYSA-N
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Description

6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This fluorinated pyrazolo[4,3-c]quinoline derivative is offered for research purposes as part of compound libraries for high-throughput screening. Compounds within this structural class have been the subject of scientific investigations for their potential biological activities. Specifically, research on closely related pyrazolo[4,3-c]quinoline analogs has demonstrated promising anti-inflammatory properties, with studies showing potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . The mechanism of action for these derivatives is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in the inflammatory response . The strategic incorporation of fluorine atoms into the molecular structure is a common practice in pharmaceutical development to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct appropriate safety assessments and handle the material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQQNKNWBZHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The unique structural features of this compound, including the presence of fluorine and phenyl substituents, contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H16F2N2\text{C}_{23}\text{H}_{16}\text{F}_2\text{N}_2

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, compounds similar to this compound have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

Anticancer Activity

Pyrazolo[4,3-c]quinoline derivatives have also been evaluated for their anticancer properties. A study indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. The presence and position of substituents such as fluorine and methoxy groups play a critical role in modulating activity. For instance, para-substituted derivatives generally exhibit enhanced potency compared to ortho or meta counterparts due to better electronic distribution and steric factors.

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment, this compound was tested for its ability to inhibit LPS-induced NO production in RAW 264.7 cells. The findings demonstrated a dose-dependent response with an IC50 value comparable to established anti-inflammatory agents.

Case Study 2: Anticancer Potential

A series of pyrazolo[4,3-c]quinoline derivatives were screened against human leukemia cells. The results indicated that certain compounds exhibited potent antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives

Several pyrazolo[4,3-c]quinoline derivatives have been evaluated for their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells. Key examples include:

Compound Substituents IC50 (NO Inhibition) Cytotoxicity (10 µM) Source
Target Compound 6-F, 1-(4-F-phenyl), 3-phenyl Not reported Not reported Inferred
2a 3-Amino, 4-phenylamino 0.39 µM 9% cell survival
2i 3-Amino, 4-(4-hydroxyphenylamino) ~0.4 µM* Moderate
2m 4-(3-Amino)-benzoic acid substituent ~0.4 µM* Low

Notes:

  • The target compound's fluorine substituents may enhance binding affinity to inflammatory targets (e.g., iNOS or COX-2) but require empirical validation.
  • Compound 2a shows potent activity but high cytotoxicity, likely due to the free amino group . In contrast, 2i and 2m maintain efficacy with reduced toxicity, suggesting that polar substituents (e.g., hydroxyl or carboxyl groups) improve therapeutic indices .

Pyrazolo[3,4-b]quinoline Analogues

Pyrazolo[3,4-b]quinolines with varied substituents exhibit distinct optical and thermal properties, which may correlate with pharmacological behavior:

Compound Substituents Key Features Source
F6 4-(4-Cl-phenyl), 3-Me, 6-F Chlorine and methyl groups enhance thermal stability
F7 4-(4-F-phenyl), 3-i-Pr, 6-OMe Methoxy and isopropyl groups improve solubility

Comparison :

Fluoroquinolone Antibiotics

Fluoroquinolones like sarafloxacin and difloxacin share structural motifs with the target compound, particularly fluorine substitutions and aromatic systems:

Compound Core Structure Key Substituents Activity Source
Sarafloxacin Quinolone 6-F, 1-(4-F-phenyl), 7-piperazinyl Antibacterial
Target Pyrazolo[4,3-c]quinoline 6-F, 1-(4-F-phenyl), 3-phenyl Potential anti-inflammatory Inferred

Key Insight :

  • While both classes feature fluorine atoms for enhanced bioavailability, the pyrazoloquinoline core may target inflammatory pathways (e.g., NO inhibition) rather than bacterial DNA gyrase .

Derivatives with Modified Aromatic Substituents

Substituents on the phenyl rings significantly influence bioactivity and physicochemical properties:

Compound (CAS) Substituents Molecular Weight Notable Features Source
901005-01-4 8-F, 3-(4-ethylphenyl), 1-phenyl 367.4 Increased lipophilicity
901044-88-0 7-CF3, 1-(3-Cl-4-F-phenyl), 3-phenyl 441.8 Enhanced electron-withdrawing effects

Comparison :

  • The target compound’s simpler substituents (6-F, 3-phenyl) may offer a balance between activity and metabolic stability compared to bulkier groups (e.g., trifluoromethyl in 901044-88-0 ) .

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